molecular formula C₁₃H₁₈O₆ B015556 Benzyl beta-d-glucopyranoside CAS No. 4304-12-5

Benzyl beta-d-glucopyranoside

Cat. No. B015556
CAS RN: 4304-12-5
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-UJPOAAIJSA-N
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Description

Benzyl beta-d-glucopyranoside is a compound that has been explored in various chemical studies. It represents an interesting subject in carbohydrate chemistry due to its structure and potential applications.

Synthesis Analysis

  • The enzymatic preparation of Benzyl β-D-glucopyranoside involves a reaction between D-glucose or cellobiose and benzyl alcohol, catalyzed by the enzyme β-glucosidase (Marek, Novotná, Jarý, & Kocíková, 1989).
  • An efficient synthesis method of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, using selective debenzylation-acetylation of perbenzylated beta-glucose, was reported by Lu, Navidpour, & Taylor (2005) (Lu, Navidpour, & Taylor, 2005).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Benzyl β-D-glucopyranoside can be synthesized through various chemical reactions, including glycosylation, debenzylation, and acetylation processes, as demonstrated in different studies (Crich & Yao, 2004).
  • Chemoenzymatic synthesis approaches have been developed for creating naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides (Kawahara, Fujii, Kato, Ida, & Akita, 2005).

Physical Properties Analysis

  • The physical properties of benzyl β-D-glucopyranoside and its derivatives, such as crystal structure and solvate formation, have been studied to understand their behavior in different environments (Carvalho et al., 1995).

Scientific Research Applications

  • Synthesis of Disaccharides : Marton et al. (2008) demonstrated that 2-biphenylmethyl beta-D-glucopyranoside, a substitute for benzyl beta-D-glucopyranoside, is effective in the regioselective synthesis of beta-(1-->3)-disaccharides with glycosynthases. This process offers high yields and regioselectivity (Marton et al., 2008).

  • Pharmaceutical and Cosmetic Applications : Ye (2001) found that Benzyl-O-β-D-glucopyranoside, first discovered in the Gynostemma genus, has potential uses in pharmaceuticals and cosmetics (Ye, 2001).

  • Chemoenzymatic Synthesis : Kawahara et al. (2005) successfully synthesized benzyl 6-O-glycosyl-beta-D-glucopyranosides using a chemoenzymatic method, leading to synthetic benzyl beta-D-glucopyranosides with various applications (Kawahara et al., 2005).

  • Synthesis of Protected d-Glucuronic Acid Derivative : Zissis and Fletcher (1970) synthesized benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranosiduronic acid, a fully protected d-glucuronic acid derivative, offering steric accessibility through a one-step process (Zissis & Fletcher, 1970).

  • Synthesis of Glucosides of Volatile Compounds : Mastelić et al. (2004) synthesized naturally occurring glucosides of volatile compounds like benzyl alcohol, revealing their chromatographic and spectroscopic properties (Mastelić et al., 2004).

  • Relieving Tension in Menopausal Model Rats : Ina et al. (2004) discovered that benzyl glucoside and chlorogenic acid from Prunus mume fruit contribute to relieving tension in menopausal model rats caused by ether stress (Ina et al., 2004).

  • Crystal Structure Analysis : Carvalho et al. (1995) analyzed the crystal structure of benzyl 3,4,6-tri-O-methylsulfonyl-β-D-glucopyranoside, a derivative of benzyl β-D-glucopyranoside, highlighting its molecular characteristics (Carvalho et al., 1995).

  • Enzymic Preparation : Marek et al. (1989) prepared benzyl β-D-Glucopyranoside by enzyme-catalyzed direct reaction between D-glucose and benzyl alcohol, suggesting multiple applications (Marek et al., 1989).

Safety and Hazards

When handling Benzyl beta-D-glucopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962864
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4304-12-5
Record name Benzyl glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL .BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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